(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is an organic compound with the molecular formula C12H14B2O6. It is a boronic acid derivative, characterized by the presence of two boronic acid groups attached to a naphthalene ring substituted with methoxy groups at positions 3 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid typically involves the borylation of a naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid groups to boranes or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology
Boronic acids are known to inhibit certain enzymes, making them useful in the design of enzyme inhibitors .
Medicine
In medicine, this compound is being explored for its potential use in cancer therapy. Boron neutron capture therapy (BNCT) is a technique that utilizes boron-containing compounds to target cancer cells .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid groups can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . Additionally, the compound can interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxynaphthalene: Similar in structure but lacks the boronic acid groups.
3,7-Dimethoxynaphthalene: Another naphthalene derivative with methoxy groups but without boronic acid groups.
Naphthalene-2,6-diyldiboronic acid: Similar boronic acid groups but without methoxy substitutions.
Uniqueness
(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is unique due to the presence of both methoxy and boronic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14B2O6 |
---|---|
Molecular Weight |
275.9 g/mol |
IUPAC Name |
(6-borono-3,7-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H14B2O6/c1-19-11-5-7-4-10(14(17)18)12(20-2)6-8(7)3-9(11)13(15)16/h3-6,15-18H,1-2H3 |
InChI Key |
RBFJSWJLDUATLV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C(C(=C2)OC)B(O)O)C=C1OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.